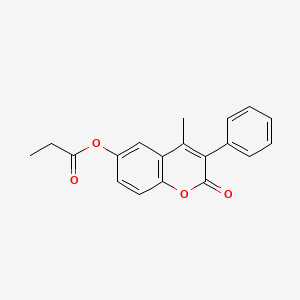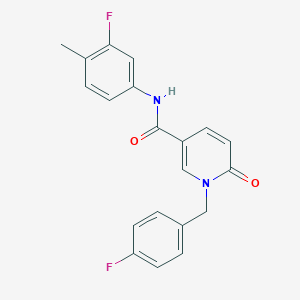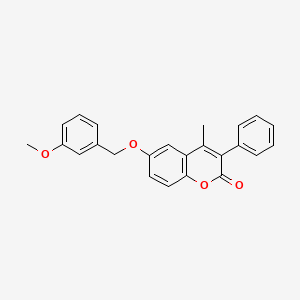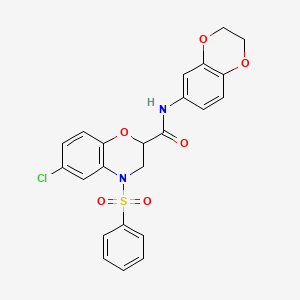![molecular formula C22H22N6O3 B11253303 N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11253303.png)
N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amin ist eine komplexe organische Verbindung, die einen Pyridazinring aufweist, der mit einer Benzylgruppe substituiert ist, sowie einen Piperazinring, der eine Nitrobenzoylgruppe trägt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amin beinhaltet typischerweise mehrere Schritte, darunter die Bildung des Pyridazinkerns, die Einführung der Benzylgruppe und die Anbindung des Piperazinrings mit dem Nitrobenzoylsubstituenten. Ein übliches Verfahren umfasst die folgenden Schritte:
Bildung des Pyridazinkerns: Dies kann durch Cyclisierung geeigneter Hydrazinderivate mit Diketonen oder anderen geeigneten Vorläufern erreicht werden.
Einführung der Benzylgruppe: Dieser Schritt beinhaltet oft die Verwendung von Benzylhalogeniden in Gegenwart einer Base, um eine nucleophile Substitution zu ermöglichen.
Anbindung des Piperazinrings: Der Piperazinring kann durch nucleophile Substitutionsreaktionen eingeführt werden, wobei häufig Piperazinderivate und geeignete Abgangsgruppen verwendet werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthesesystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Benzylgruppe kann oxidiert werden, um Benzaldehyd- oder Benzoesäurederivate zu bilden.
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Piperazinpositionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Benzaldehyd, Benzoesäurederivate.
Reduktion: Aminoderivate der Nitrobenzoylgruppe.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf sein Potenzial als pharmakologisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Rezeptoren oder Enzyme abzielen.
Biologische Forschung: Die Verbindung kann als Werkzeug zur Untersuchung biologischer Pfade und Mechanismen verwendet werden, insbesondere solcher, die Piperazin- und Pyridazinderivate betreffen.
Industrielle Anwendungen: Es kann bei der Synthese komplexerer Moleküle oder als Zwischenprodukt bei der Herstellung von Arzneimitteln verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Nitrobenzoylgruppe kann eine Rolle bei der Bindung an aktive Stellen spielen, während die Piperazin- und Pyridazinringe die Gesamtaktivität und Selektivität der Verbindung modulieren können. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may play a role in binding to active sites, while the piperazine and pyridazine rings can modulate the compound’s overall activity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amin: weist strukturelle Ähnlichkeiten mit anderen Piperazin- und Pyridazinderivaten auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amin liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringsystemen, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere seine Nitrobenzoylgruppe kann einzigartige Bindungsinteraktionen und Reaktivitäten im Vergleich zu anderen ähnlichen Verbindungen bieten.
Eigenschaften
Molekularformel |
C22H22N6O3 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C22H22N6O3/c29-22(18-7-4-8-19(15-18)28(30)31)27-13-11-26(12-14-27)21-10-9-20(24-25-21)23-16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2,(H,23,24) |
InChI-Schlüssel |
XXFBFSLZEICTIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11253222.png)

![8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B11253229.png)


![1-(azepan-1-yl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11253241.png)
![4-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253251.png)


![4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B11253273.png)
![N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11253280.png)

![N-(4-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11253284.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11253299.png)
